Diethyl (2,5-dihydroxyphenyl)phosphonate
Description
Properties
CAS No. |
64362-80-7 |
|---|---|
Molecular Formula |
C10H15O5P |
Molecular Weight |
246.20 g/mol |
IUPAC Name |
2-diethoxyphosphorylbenzene-1,4-diol |
InChI |
InChI=1S/C10H15O5P/c1-3-14-16(13,15-4-2)10-7-8(11)5-6-9(10)12/h5-7,11-12H,3-4H2,1-2H3 |
InChI Key |
DSVLXQCZRHZRFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=CC(=C1)O)O)OCC |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation: Iodination and Bromination of p-Xylene
A critical precursor for this route is 1,4-dihydroxy-2,5-diiodobenzene, synthesized from p-xylene through sequential iodination and bromination. Wirth’s iodination protocol (1964) utilizes iodine monochloride in acetic acid, while bromination employs bromine in the presence of iron(III) bromide. The diiodo intermediate is highly reactive, necessitating low-temperature handling (-20°C) to prevent decomposition.
Phosphonate Ester Formation
Triethyl phosphite reacts with 1,4-dihydroxy-2,5-diiodobenzene under microwave irradiation (150–180°C, 30 min) to yield this compound. The microwave-assisted M-A reaction enhances selectivity for mono-substitution by exploiting differential microwave absorption between the diiodoarene and the product. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 170°C | Maximizes mono-substitution |
| Solvent | Toluene/ethyl acetate | Prevents side reactions |
| Microwave Power | 300 W (50% max) | Reduces local overheating |
This method achieves 50–60% isolated yield after column chromatography, with residual bromo-iodo byproducts requiring careful separation.
Lithiation-Mediated Phosphorylation
Lithiation strategies enable direct phosphorus-carbon bond formation on aromatic systems. Casteel and Peri’s seminal work (1991) demonstrated that 2-bromophenol derivatives undergo lithiation at -78°C followed by quenching with diethyl chlorophosphate. Adapting this to the 2,5-dihydroxyphenyl system involves:
Directed Ortho-Metalation
2,5-Dibromohydroquinone is treated with n-butyllithium in tetrahydrofuran/hexane at -78°C, forming a dilithio intermediate. Subsequent reaction with diethyl chlorophosphate introduces the phosphonate group:
$$
\text{2,5-Br}2\text{C}6\text{H}3(\text{OH})2 + 2 \, \text{n-BuLi} \rightarrow \text{Li}2\text{C}6\text{H}3(\text{OH})2 + 2 \, \text{BrC}4\text{H}9
$$
$$
\text{Li}2\text{C}6\text{H}3(\text{OH})2 + \text{ClP(O)(OEt)}2 \rightarrow \text{(EtO)}2\text{P(O)C}6\text{H}3(\text{OH})_2 + 2 \, \text{LiCl}
$$
Challenges and Optimizations
- Hydroxyl Group Protection : Unprotected hydroxyl groups lead to low yields (≤30%) due to competing O-phosphorylation. Acetylation using acetic anhydride improves yields to 65–70%.
- Temperature Control : Exceeding -60°C promotes aryl ring decomposition, necessitating cryogenic conditions.
Hydrolysis of Diethyl (2,5-Diacetoxyphenyl)phosphonate
Indirect synthesis via protected intermediates circumvents hydroxyl group reactivity. Diethyl (2,5-diacetoxyphenyl)phosphonate is synthesized via M-A reaction using 2,5-diacetoxy-1,4-diiodobenzene, followed by deprotection:
Acetylation and Deprotection
- Acetylation : 2,5-Dihydroxybenzene is treated with acetyl chloride and pyridine to form 2,5-diacetoxybenzene.
- Iodination : Electrophilic iodination yields 2,5-diacetoxy-1,4-diiodobenzene.
- M-A Reaction : Triethyl phosphite substitutes one iodine atom at 120°C (12 h), yielding the protected phosphonate.
- Deprotection : Methanolic HCl hydrolyzes acetate groups, affording the target compound in 75% overall yield.
Continuous-Flow Microwave Synthesis
Recent advances in flow chemistry enable scalable production. Patent EP2598509B1 discloses a continuous-flow microwave reactor that minimizes byproduct formation via real-time ethyl iodide removal:
Reactor Design and Operation
- Feedstock : 1,4-Dihydroxy-2,5-diiodobenzene and triethyl phosphite (1:1.2 molar ratio).
- Conditions : 180°C, 5 MPa pressure, residence time 8 min.
- Distillation Unit : Separates ethyl iodide (b.p. 72°C) from the reaction mixture, shifting equilibrium toward product formation.
This method achieves 85% conversion with 92% selectivity for mono-substitution, representing a 40% improvement over batch processes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| M-A (Batch) | 50–60 | 95 | Moderate | No protecting groups required |
| Lithiation | 65–70 | 90 | Low | High regioselectivity |
| Protected Intermediate | 75 | 98 | High | Avoids side reactions |
| Continuous-Flow MW | 85 | 99 | Industrial | Rapid, energy-efficient |
Chemical Reactions Analysis
Types of Reactions: Diethyl (2,5-dihydroxyphenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or phosphine.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or phosphines.
Substitution: Various substituted phenyl phosphonates.
Scientific Research Applications
Diethyl (2,5-dihydroxyphenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and bioactive molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (2,5-dihydroxyphenyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the enzyme’s active site and prevent substrate binding . The compound’s phenolic hydroxyl groups can also participate in hydrogen bonding and other interactions with biological molecules, further enhancing its activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Diethyl (2,5-Dihydroxyphenyl)phosphonate
- Substituents : Two hydroxyl groups at the 2- and 5-positions of the phenyl ring.
- Key Characteristics : High polarity due to hydroxyl groups, enabling hydrogen bonding and aqueous solubility. The phosphonate ester group contributes to thermal stability and flame-retardant activity .
Diethyl (3,5-Dimethoxyphenyl)methylphosphonate
- Substituents : Methoxy groups at 3- and 5-positions and a methyl group attached to the phosphonate.
- The methyl group may sterically hinder reactivity compared to hydroxylated analogs .
Diethyl (2-(3,5-Dimethoxyphenyl)-2-oxoethyl)phosphonate (Compound 15)
- Substituents : 3,5-Dimethoxy phenyl and a ketone group.
- Key Characteristics : The electron-withdrawing ketone and methoxy groups reduce nucleophilicity, favoring applications in controlled-release systems or intermediates in organic synthesis .
Bis(decyloxy)-p-xylylene-bis(diethyl phosphonate) (B-2)
- Substituents : Two diethyl phosphonate groups and decyloxy chains.
- Key Characteristics : Long alkoxy chains improve solubility in organic solvents and polymer matrices. The bis-phosphonate structure enhances flame-retardant efficiency, though its primary use in photovoltaics highlights versatility .
Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate
Physicochemical Properties
Notes:
- Hydroxyl groups in the target compound enhance polarity, whereas methoxy or benzyloxy substituents favor organic solubility.
- Higher molecular weight in B-2 and iodine-containing analogs (e.g., ’s diiodo derivative) may improve thermal stability but reduce volatility .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing diethyl (2,5-dihydroxyphenyl)phosphonate, and what key reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, phosphonate esters are often prepared by reacting phosphonic acid derivatives with diols under acidic or basic conditions. A reported method involves reacting 2,5-dihydroxybenzaldehyde with diethyl phosphite in the presence of a catalyst (e.g., iodine or triethylamine) at 60–80°C, followed by purification via column chromatography . Solvent choice (e.g., dry toluene or dichloromethane) and moisture control are critical to avoid side reactions like hydrolysis . Yield optimization typically requires monitoring reaction progress using TLC or ³¹P NMR .
Q. How can ³¹P NMR spectroscopy be utilized to confirm the structure and purity of this compound?
- Methodological Answer : ³¹P NMR is essential for verifying the phosphonate group’s chemical environment. The compound’s phosphorus atom typically resonates in the δ +15 to +25 ppm range, distinct from phosphites (δ +100–130 ppm) or phosphates. Coupling constants (e.g., ³Jₚ₋ₕ ≈ 10–15 Hz for adjacent protons) and decoupling experiments help confirm substituent connectivity . Impurities like unreacted diethyl phosphite (δ +5–10 ppm) or hydrolysis products can be identified and quantified via integration .
Q. What are the solubility and stability considerations for this compound under standard laboratory storage conditions?
- Methodological Answer : this compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its phosphonate and phenolic groups. Stability tests under varying pH and temperature are critical: acidic/basic conditions may hydrolyze the phosphonate ester, while light exposure could degrade the dihydroxyphenyl moiety. Long-term storage recommendations include inert atmospheres (N₂/Ar) and temperatures below –20°C .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s flame-retardant efficacy in polymer composites?
- Methodological Answer : The dihydroxyphenyl group enhances char formation during combustion, while the phosphonate moiety acts as a gas-phase radical scavenger. Comparative studies using thermogravimetric analysis (TGA) and cone calorimetry show that electron-withdrawing substituents (e.g., –Cl) increase thermal stability but reduce compatibility with non-polar polymers. For epoxy resins, blending with silica-based additives (e.g., mSiO₂@ZrPB) synergistically improves flame retardancy (UL-94 V0 rating at 7 wt%) by promoting intumescent char layers .
Q. What methodologies resolve contradictions in migration data for phosphonate derivatives in food-contact materials?
- Methodological Answer : Discrepancies in migration studies often arise from variations in polymer matrix crystallinity or testing conditions (e.g., simulant solvents, temperature). Standardized protocols (e.g., EU No 10/2011) recommend using LC-MS with deuterated internal standards to quantify migration. For diethyl phosphonate derivatives, accelerated aging tests (70°C for 10 days) simulate long-term exposure, while statistical modeling (e.g., ANOVA) identifies confounding variables like residual catalyst content .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution reactions?
- Methodological Answer : The electron-rich dihydroxyphenyl group activates the ring toward electrophilic attack. Density functional theory (DFT) calculations reveal that the phosphonate ester’s electron-withdrawing effect directs substitution to the para position relative to hydroxyl groups. Experimental validation via kinetic isotope effects (KIE) and Hammett plots can confirm the rate-determining step (e.g., σ-complex formation) .
Q. How can in vitro toxicological assays (e.g., micronucleus tests) assess the compound’s genotoxic potential?
- Methodological Answer : OECD Guideline 487-compliant micronucleus tests using CHO-K1 or human lymphocyte cells are recommended. Key parameters include dose-range finding (0.1–100 µM), metabolic activation (S9 mix), and scoring micronuclei via flow cytometry. For phosphonates, false positives may arise from cytotoxicity; thus, concurrent viability assays (e.g., MTT) are essential. Comparative data for structurally similar substances (e.g., diethyl [[3,5-bis(tert-butyl)-4-hydroxyphenyl]methyl]phosphonate) suggest low genotoxic risk at migration limits <50 ppb .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
